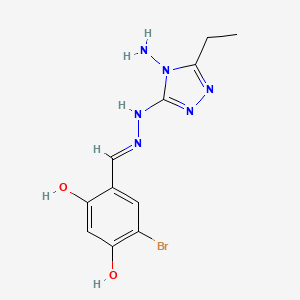![molecular formula C20H22N4O3 B6052397 2-methyl-7-[2-(3-oxo-1H-isoindol-2-yl)butanoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B6052397.png)
2-methyl-7-[2-(3-oxo-1H-isoindol-2-yl)butanoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-7-[2-(3-oxo-1H-isoindol-2-yl)butanoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one is a complex heterocyclic compound It features a pyrido[3,4-d]pyrimidin-4-one core, substituted with a 2-methyl group and a 2-(3-oxo-1H-isoindol-2-yl)butanoyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-[2-(3-oxo-1H-isoindol-2-yl)butanoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common approach is the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This intermediate can then undergo further reactions to introduce the pyrido[3,4-d]pyrimidin-4-one core and the 2-methyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-7-[2-(3-oxo-1H-isoindol-2-yl)butanoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-methyl-7-[2-(3-oxo-1H-isoindol-2-yl)butanoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-methyl-7-[2-(3-oxo-1H-isoindol-2-yl)butanoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core and have similar reactivity and applications.
Imidazole Derivatives: These compounds also feature heterocyclic structures and are used in various chemical and biological applications.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a similar pyrido[3,4-d]pyrimidin-4-one core and are used in similar research and industrial applications.
Uniqueness
2-methyl-7-[2-(3-oxo-1H-isoindol-2-yl)butanoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
2-methyl-7-[2-(3-oxo-1H-isoindol-2-yl)butanoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-3-17(24-10-13-6-4-5-7-14(13)19(24)26)20(27)23-9-8-15-16(11-23)21-12(2)22-18(15)25/h4-7,17H,3,8-11H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWWSOVMFQDSKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=C(C1)N=C(NC2=O)C)N3CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B6052314.png)

![1-[5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YL]-2-(2,4-DIBROMOPHENOXY)-1-ETHANONE](/img/structure/B6052333.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride](/img/structure/B6052341.png)
![ethyl (5Z)-2-[(4-nitrophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B6052345.png)
![2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 4-nitrobenzoate](/img/structure/B6052351.png)

![Ethyl 6-ethyl-2-(3-phenylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6052357.png)
![N'-[2-furyl(phenyl)methyl]-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6052364.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-4-piperidinol](/img/structure/B6052370.png)
![2-(4-{[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenoxy)ethanol](/img/structure/B6052384.png)
![4-[3-(3-methylpiperidine-1-carbonyl)benzenesulfonyl]morpholine](/img/structure/B6052388.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-methoxyphenyl)vinyl]-2-(3-pyridinylmethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6052396.png)
![5-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6052411.png)
